Barrelin

描述

Overview of Sesquiterpene Lactones: Classification, Structural Diversity, and Research Significance

Sesquiterpene lactones (SLs) represent a significant and structurally diverse class of secondary metabolites predominantly found in plants, particularly within the Asteraceae family aku.edumedinadiscovery.comdigitellinc.comcore.ac.uk. These natural products are characterized by a 15-carbon skeleton, which is formally derived from three isoprene (B109036) units, and the presence of a characteristic α-methylene-γ-lactone moiety (a cyclic ester) aku.edumedinadiscovery.comdigitellinc.comcore.ac.uk.

The classification of sesquiterpene lactones is primarily based on the carbocyclic skeletons from which they are derived. Major structural types include germacranolides, guaianolides, pseudoguainolides, heliangolides, and eudesmanolides digitellinc.comcore.ac.ukdigitellinc.com. This remarkable structural diversity contributes to their wide array of observed biological activities.

Research into sesquiterpene lactones is significant due to their diverse biological and pharmacological properties. These compounds have been extensively studied for their antibacterial, anti-inflammatory, anticancer, and antiviral activities, making them promising candidates for drug discovery and development aku.edumedinadiscovery.comdigitellinc.comcore.ac.uk. Their ability to modulate various signaling pathways involved in disease progression, including apoptosis induction and cell cycle arrest, further highlights their research importance aku.edu.

Historical Context of Vulgarin: Discovery, Early Isolation, and Structural Elucidation

Vulgarin is an eudesmanolide-type sesquiterpene lactone, a specific subclass within the broader group of sesquiterpene lactones uoa.grtaylorandfrancis.comd-nb.infomdpi.com. Its discovery and early characterization are attributed to Geissman and Ellestad, who first isolated the compound from Mugwort (Artemisia vulgaris) in 1962 uoa.grfoodb.ca. Following its isolation, they subsequently reported its molecular structure in the same year uoa.grfoodb.ca.

The isolation of Vulgarin involved extraction from plant material, specifically Artemisia vulgaris uoa.grd-nb.infofoodb.ca. Early structural elucidation efforts for natural products like Vulgarin typically relied on a combination of chemical degradation studies and spectroscopic techniques available at the time, which would have included infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and early forms of nuclear magnetic resonance (NMR) and mass spectrometry (MS) medinadiscovery.comnih.govresearchgate.net. More recent studies on Vulgarin and its derivatives confirm the use of advanced spectroscopic methods, such as 1D and 2D NMR spectroscopy in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), for precise structural identification.

Vulgarin has been identified in various Artemisia species, including Artemisia vulgaris, from which it derives its name d-nb.infomdpi.com. It was also isolated from Artemisia judaica, where it was referred to as judaicin, and from Artemisia barrelieri, where it was known as barrelin mdpi.com. Other reported plant sources include A. rehan, A. abyssinica, A. canariensis, and A. ludoviciana mdpi.com.

Nomenclature and Related Eudesmanolide Sesquiterpenes

Vulgarin is the common name for the compound, which is also known by several synonyms reflecting its historical isolation from different plant sources or alternative naming conventions mdpi.com. Its chemical formula is C₁₅H₂₀O₄ taylorandfrancis.com.

The systematic IUPAC name for Vulgarin is (3S,3aS,5aR,9R,9aS,9bS)-9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g] uoa.grbenzofuran-2,6-dione. Its Chemical Abstracts Service (CAS) Registry Number is 3162-56-9 taylorandfrancis.com.

Vulgarin is classified as an eudesmanolide, a type of sesquiterpene lactone characterized by a fused bicyclic decalin system with a lactone ring uoa.grtaylorandfrancis.com. The core structure of eudesmanolides is based on a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one derivative skeleton uoa.grtaylorandfrancis.com.

Other notable eudesmanolide sesquiterpenes, structurally related to Vulgarin by their common eudesmane (B1671778) skeleton and lactone ring, include:

| Compound Name | PubChem CID |

| Vulgarin | 94253 |

| Isoalantolactone | 73285 |

| Reynosin | 482788 |

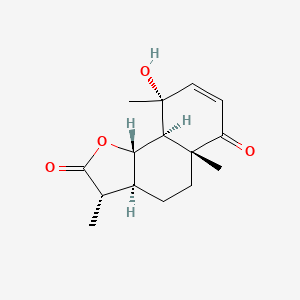

Structure

2D Structure

属性

IUPAC Name |

9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPDZEACIWDCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vulgarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3162-56-9 | |

| Record name | Vulgarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Vulgarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Vulgarin

Botanical Sources: Identification of Artemisia Species as Key Producers

Vulgarin has been successfully isolated from several species within the Artemisia genus. These plants are widely distributed across temperate regions of the Northern Hemisphere and parts of Africa. wikipedia.orgmissouribotanicalgarden.orgnih.gov The compound was first isolated from Artemisia vulgaris by Geissman and Ellestad in 1962. digitellinc.com Research has since confirmed its presence in other related species, making the Artemisia genus the primary natural source of this compound.

Key Artemisia species identified as producers of Vulgarin include:

Artemisia vulgaris (Mugwort): As the plant from which Vulgarin was originally identified, Artemisia vulgaris remains a principal source. wikipedia.orgdigitellinc.comencyclopedia.pub This common, herbaceous perennial is widespread throughout Europe, Asia, and North Africa. wikipedia.orgmdpi.com

Artemisia judaica : This species is another significant source of Vulgarin. mdpi.commdpi.comnih.gov In fact, the compound was sometimes referred to as judaicin when isolated from this plant. mdpi.com A. judaica is an aromatic plant found in the Mediterranean region, including North Africa and the Middle East. encyclopedia.pubnih.govkew.org

Artemisia abyssinica : Also known as Artemisia rehan, this species, native to northeastern tropical Africa, has been identified as containing Vulgarin. ebi.gov.etwisdomlib.orgkew.org

Artemisia herba-alba (White Wormwood): While a prominent member of the genus native to the dry steppes of the Mediterranean and Western Asia, the primary phytochemicals identified in A. herba-alba are typically other compounds like herbalbin, 1,8-cineole, and camphor. nih.govwikipedia.orgmdpi.com Vulgarin is not commonly cited as a major constituent of this particular species.

Table 1: Botanical Sources of Vulgarin

| Artemisia Species | Common Name | Native Distribution | Vulgarin Presence Confirmed |

|---|---|---|---|

| Artemisia vulgaris | Mugwort, Common Mugwort | Temperate Europe, Asia, North Africa, Alaska | Yes wikipedia.orgdigitellinc.comencyclopedia.pub |

| Artemisia judaica | - | Eastern Mediterranean to Arabian Peninsula | Yes mdpi.commdpi.comnih.gov |

| Artemisia abyssinica | African Wormwood (related) | Northeastern Tropical Africa, Arabian Peninsula | Yes (as A. rehan) ebi.gov.et |

| Artemisia herba-alba | White Wormwood, Desert Wormwood | Mediterranean, Western Asia | Not a primary documented source |

Advanced Extraction and Chromatographic Separation Techniques for Vulgarin from Plant Extracts

The isolation of pure Vulgarin from plant material is a meticulous process that begins with extraction, followed by purification using various chromatographic methods. nih.gov The initial step typically involves extracting the dried and powdered aerial parts of the plant with an organic solvent, such as methanol (B129727) or ethanol, to liberate the compound into a solution. mdpi.comresearchgate.netjocpr.com This crude extract contains a multitude of compounds, necessitating advanced separation techniques to isolate Vulgarin. nih.gov

Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is a green extraction technique that uses water at elevated temperatures (between 100°C and 374°C) and pressures to extract bioactive compounds. researchgate.netlu.se By increasing the temperature, the dielectric constant of water decreases, making it behave like a less polar solvent such as methanol or ethanol, which is effective for extracting moderately polar compounds like sesquiterpene lactones. researchgate.net This method has been explored for isolating synthetically useful quantities of Vulgarin, presenting an environmentally friendly alternative to traditional solvent extraction. digitellinc.com

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique essential for isolating pure compounds from complex mixtures. springernature.comnih.gov It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. nih.gov After initial fractionation of the crude extract by methods like column chromatography, the resulting semi-purified fractions containing Vulgarin are subjected to preparative HPLC. nih.gov Reversed-phase HPLC is a commonly used mode for the purification of natural products, where compounds are separated based on their hydrophobicity. springernature.comnih.gov This technique is crucial for obtaining Vulgarin at a high degree of purity required for structural elucidation and biological activity studies.

Thin-Layer Chromatography (TLC) is a vital analytical tool used throughout the isolation process. While not typically used for large-scale purification itself, it is indispensable for monitoring the progress of separations. nih.gov In the context of Vulgarin isolation, TLC is used to:

Analyze the crude plant extract to get a preliminary idea of its complexity.

Monitor the fractions collected from column chromatography to identify which ones contain Vulgarin.

Assess the purity of the isolated compound after techniques like preparative HPLC.

The process often involves spotting the fractions onto a silica (B1680970) gel plate and developing it with a suitable solvent system (e.g., ethyl acetate/chloroform). mdpi.com The separated compounds are then visualized, allowing for the selection of the most promising fractions for further purification.

Table 2: Isolation and Purification Techniques for Vulgarin

| Technique | Principle | Application in Vulgarin Isolation |

|---|---|---|

| Pressurized Hot Water Extraction (PHWE) | Utilizes water at high temperature and pressure to alter its polarity for efficient extraction. | A green method for extracting Vulgarin from Artemisia plant material. digitellinc.com |

| Preparative HPLC | High-resolution liquid chromatography for purifying large quantities of a specific compound. | Final purification step to obtain high-purity Vulgarin from semi-purified fractions. springernature.comnih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material for rapid analysis and monitoring. | Used to monitor fractions from column chromatography and assess the purity of the final product. mdpi.comnih.gov |

Chemical Synthesis and Semisynthetic Derivatization of Vulgarin and Its Analogs

Total Synthesis Approaches for Vulgarin and Related Eudesmanolides

The total synthesis of eudesmanolides, including vulgarin, presents a considerable challenge to synthetic chemists due to their complex, stereochemically rich structures. While a complete total synthesis of vulgarin is not extensively documented in readily available literature, various strategies have been developed for the synthesis of the core eudesmanolide framework and related compounds. These approaches provide a foundational understanding for the potential total synthesis of vulgarin.

One notable strategy involves an asymmetric cyclopropanation of furan-2-carboxylic methyl ester as a key step for the enantioselective preparation of γ-butyrolactones, which serve as crucial intermediates. acs.org This method has been successfully applied to the synthesis of various bi- and tricyclic lactones that form the core structures of eudesmanolides. acs.org Key reactions in these synthetic pathways include Sakurai allylations, intramolecular ene reactions, and ring-closing metathesis to construct the fused ring systems characteristic of these natural products. acs.org

Another approach mimics the biosynthetic pathway of terpenes, often referred to as a "two-phase" process. The initial "cyclase phase" involves the construction of the carbocyclic core, followed by an "oxidase phase" where site-selective oxidations introduce further functionalization. This biomimetic strategy has been effectively used in the stereocontrolled synthesis of several oxidized eudesmane (B1671778) terpenes.

A quasi-biomimetic strategy has also been developed, starting from a functionalized oxabicyclic template. Key steps in this approach include the stereospecific synthesis of a functionalized epoxy aldehyde intermediate, a mild Lewis acid-mediated stereoselective ene cyclization, and a stereocontrolled γ-lactonization to furnish the eudesmanolide skeleton.

These synthetic endeavors, while not culminating in a reported total synthesis of vulgarin itself, are pivotal in establishing the chemical logic and methodologies required to access this complex family of molecules.

Chemical Transformation Strategies for Vulgarin

The chemical modification of the vulgarin scaffold has been a fertile ground for the development of novel derivatives with altered physicochemical and biological properties. These transformations often involve sophisticated chemical reactions that remodel the core structure of the molecule.

A significant strategy in the derivatization of vulgarin involves the opening of its lactone ring, a concept central to "scaffold hopping." Scaffold hopping aims to generate novel molecular architectures by modifying the core structure of a known compound, with the goal of discovering new chemical entities with improved properties.

In the case of vulgarin, a notable transformation involves refluxing the natural product with iodine in a toluene-methanol mixture. mdpi.com This reaction induces the opening of the γ-lactone ring, a key step in the subsequent rearrangement to a new molecular scaffold. mdpi.comnih.gov This ring-opening event is a prime example of how the inherent reactivity of the vulgarin molecule can be harnessed to create structurally diverse compounds. mdpi.com

Sigmatropic rearrangements, a class of pericyclic reactions, play a crucial role in the chemical transformations of vulgarin. The iodine-catalyzed reaction mentioned above proceeds through a proposed four-centered concerted mechanism involving a 1,3-methyl sigmatropic shift. mdpi.comnih.govnih.gov

The reaction is initiated by the generation of acidic conditions (HI) from the decomposition of molecular iodine. This acid protonates the carbonyl oxygen, facilitating a dienone-phenol rearrangement and subsequent aromatization of ring A. mdpi.com Concurrently, a concerted 1,3-sigmatropic shift of the methyl group from C-10 to the oxygen atom at C-1 occurs. nih.gov This rearrangement, coupled with the lactone ring opening, is a pivotal step in the formation of the final aromatized products. mdpi.com

The iodine-catalyzed rearrangement of vulgarin has yielded novel derivatives that are structurally analogous to the non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952). mdpi.comnih.gov The reaction, when carried out in a toluene-methanol solvent mixture, produces two main derivatives which have been identified as naproxen methyl ester analogs. mdpi.com

The reaction involves refluxing vulgarin with iodine for approximately 8 hours. The use of methanol (B129727) as a protic solvent not only facilitates the formation of HI but also leads to the esterification of the carboxylic acid formed after the lactone ring opening, yielding the methyl ester derivatives. mdpi.com The two primary products are obtained in modest yields after purification.

| Reactant | Reagent | Solvent | Reaction Time | Product 1 Yield | Product 2 Yield |

|---|---|---|---|---|---|

| Vulgarin (132 mg) | Iodine | Toluene-Methanol (9:1) | 8 hours (reflux) | 16.5% (10.6 mg) | 16.7% (10.9 mg) |

These novel derivatives, with their arylacetic acid scaffold, represent a successful application of chemical transformation strategies to generate new molecules with potential therapeutic applications based on the structure of a known drug. nih.gov

Semisynthetic Derivatization Studies: Exploration of Molecular Architecture for New Chemical Entities

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for the exploration of chemical space and the generation of new chemical entities. Vulgarin, with its complex and reactive structure, is an excellent candidate for such studies. digitellinc.com

The chemical transformations of vulgarin into naproxen methyl ester analogs are a clear example of semisynthetic derivatization. mdpi.comnih.gov These studies demonstrate how the molecular architecture of a natural product can be significantly altered to mimic a known synthetic drug, potentially leading to compounds with enhanced or novel biological activities.

Another important avenue of semisynthetic derivatization is microbial transformation. This technique utilizes microorganisms to carry out specific and often highly selective chemical reactions on a substrate. Vulgarin has been subjected to biotransformation by various microorganisms, leading to a range of hydroxylated and reduced derivatives.

For instance, fermentation of vulgarin with Aspergillus niger yields three main metabolites: 1-epi-tetrahydrovulgarin, 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide, and a C-1 epimeric mixture of the latter. nih.govsemanticscholar.orgnih.govmdpi.com Other microorganisms, such as Beauveria bassiana and Hansenula anomala, also produce distinct metabolites through different reductive and hydroxylation pathways. nih.govsemanticscholar.org

| Microorganism | Metabolite(s) | Yield |

|---|---|---|

| Aspergillus niger | 1-epi-tetrahydrovulgarin | 20% |

| 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide | 10% | |

| C-1 epimeric mixture | 4% | |

| Beauveria bassiana | 1-epi-tetrahydrovulgarin | Not specified |

| Hansenula anomala | Dihydrovulgarin | Not specified |

| 3α-hydroxy dihydrovulgarin | Not specified |

These semisynthetic studies, encompassing both chemical and microbial transformations, highlight the versatility of vulgarin as a starting material for the creation of a diverse library of new compounds, each with a unique substitution pattern and potential for novel biological properties.

Biotransformation Studies of Vulgarin

Microbial Transformation Pathways of Vulgarin

Microorganisms demonstrate a notable capacity to metabolize complex compounds like vulgarin through specific and selective enzymatic reactions. nih.govnih.gov Studies have identified several microbial strains capable of transforming vulgarin into various more polar metabolites. nih.govnih.gov

Fungal Biotransformation: Aspergillus niger and Beauveria bassiana

The filamentous fungus Aspergillus niger (ATCC 10549) has been extensively studied for its ability to biotransform vulgarin. nih.govnih.gov Incubation of vulgarin with A. niger for 12 days resulted in the production of three more polar metabolites. nih.govnih.gov These metabolites were identified as 1-epi-tetrahydrovulgarin (1α,4α-dihydroxy-5αH,6,11βH-eudesman-6,12-olide), 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide, and a C-1 epimeric mixture of the latter. nih.govnih.gov The yields obtained were 20% for 1-epi-tetrahydrovulgarin, 10% for 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide (3a), and 4% for the C-1 epimeric mixture (3a,b). nih.gov

Table 1: Biotransformation of Vulgarin by Aspergillus niger

| Metabolite Name | Systematic Name | Yield (%) nih.gov |

| 1-epi-tetrahydrovulgarin | 1α,4α-dihydroxy-5αH,6,11βH-eudesman-6,12-olide | 20 |

| 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide (3a) | 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide | 10 |

| C-1 epimeric mixture of 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide (3a,b) | C-1 epimeric mixture of 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide | 4 |

Another fungus, Beauveria bassiana (ATCC 7159), has also been shown to transform vulgarin. nih.govnih.gov Using a standard two-stage fermentation technique, B. bassiana converted vulgarin into a single metabolite: 1α,4α-dihydroxy-5αH,6,11βH-eudesman-6,12-olide, which is identical to 1-epi-tetrahydrovulgarin (metabolite 2) obtained from A. niger biotransformation. nih.govnih.gov

Yeast Biotransformation: Hansenula anomala

The yeast Hansenula anomala (ATCC 20170) has proven effective in the biotransformation of vulgarin, yielding two distinct metabolites. nih.govnih.gov These metabolites are 4α-hydroxy-1-oxo-5αH,6,11βH-eudesman-6,12-olide, commonly referred to as dihydrovulgarin, and 3α,4α-dihydroxy-1-oxo-5αH,6,11βH-eudesman-6,12-olide, also known as 3α-hydroxy dihydrovulgarin. nih.govnih.gov The bioconversion process with H. anomala showed partial metabolism of vulgarin into dihydrovulgarin within three days, with almost complete conversion to dihydrovulgarin and the appearance of 3α-hydroxy dihydrovulgarin after seven days. nih.gov

Table 2: Biotransformation of Vulgarin by Hansenula anomala

| Metabolite Name | Systematic Name |

| Dihydrovulgarin | 4α-hydroxy-1-oxo-5αH,6,11βH-eudesman-6,12-olide |

| 3α-Hydroxy dihydrovulgarin | 3α,4α-dihydroxy-1-oxo-5αH,6,11βH-eudesman-6,12-olide |

Structural Elucidation of Microbial Metabolites of Vulgarin

The structural elucidation of vulgarin and its microbial metabolites was primarily achieved through comprehensive spectroscopic techniques. nih.govresearchgate.netnih.gov Researchers utilized 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analysis. nih.govresearchgate.netnih.gov

For instance, metabolite (2), 1-epi-tetrahydrovulgarin, showed distinct NMR characteristics compared to vulgarin, notably the absence of an α,β-unsaturated carbonyl group and the presence of an additional oxygenated methine and two extra methylenes. nih.govnih.gov Its HRESIMS data confirmed a molecular formula consistent with the addition of water, indicating a reduction reaction. nih.govnih.gov

Metabolites (3a) and (3b), the C-1 epimeric mixture obtained from A. niger, were identified as new metabolites resulting from the biotransformation of vulgarin through selective reduction at C-1. nih.govresearchgate.net Their structures were confirmed by NMR and HRESIMS, revealing slight differences in their NMR spectra, particularly for C1 and C5 chemical shifts, indicative of their epimeric nature. nih.gov The identity of metabolite (4) from H. anomala was further corroborated by chemical synthesis. nih.gov

Enzymatic Reactions in Biotransformation Processes

The microbial transformations of vulgarin are catalyzed by specific enzymatic reactions that exhibit remarkable selectivity. nih.govnih.gov The formation of 1-epi-tetrahydrovulgarin (metabolite 2) by Beauveria bassiana is attributed to the action of reductase enzymes. nih.gov These fungal reductases are known for their product-enantiospecificity, leading to the production of the S-isomer alcohol. nih.gov

In the case of Hansenula anomala, the biotransformation pathway is hypothesized to involve an initial reduction of the double bond within the vulgarin structure, mediated by reductase enzymes, to yield dihydrovulgarin (metabolite 3). nih.gov This intermediate is then further oxidized to produce 3α-hydroxy dihydrovulgarin (metabolite 4). nih.gov The ability of microbial cultures to act as effective biocatalysts underscores the advantage of enzymatic reactions, which often offer higher selectivity compared to conventional chemical reactions. nih.govnih.gov The biotransformation by Aspergillus niger specifically involves a selective reduction at the C-1 position of vulgarin. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Vulgarin and Its Derivatives

Identification of Key Pharmacophoric Groups and Structural Features

Vulgarin (PubChem CID: 94253) possesses distinct structural elements that are fundamental to its biological actions. A prominent pharmacophoric group identified in vulgarin is the C1-α,β-unsaturated carbonyl group, also referred to as an α,β-unsaturated ketone. This moiety is considered essential for its anti-inflammatory activity, particularly for its preferential inhibitory effect on cyclooxygenase-2 (COX-2). wikipedia.orguni.lufishersci.se The presence of α,β-unsaturated ketones also contributes to vulgarin's cytotoxic properties. wikipedia.orguni.luwikidoc.org

While many sesquiterpene lactones derive their activity from an α-methylene-γ-lactone moiety, studies on vulgarin suggest that this specific group is not always critical for its anti-inflammatory effects. However, alterations in other parts of the molecule can significantly influence its biological activity. guidetopharmacology.org Furthermore, research on eudesmanolide derivatives, which include vulgarin, indicates that the position, number, and orientation of hydroxyl groups, in conjunction with the unsaturated carbonyl group, are crucial determinants of phytotoxicity, with hydroxylation at positions like the A-ring and C-13 playing a significant role.

Impact of Chemical Modifications on Biological Target Interactions

Chemical modifications to the vulgarin scaffold have been explored to elucidate their impact on biological target interactions and to potentially enhance or alter its pharmacological profile.

Reduction of the C-1 Carbonyl Group: The selective reduction of the carbonyl group at the C-1 position of vulgarin to a secondary alcoholic group (either α- or β-orientation) has been shown to modulate its cyclooxygenase (COX) inhibitory activity. This modification led to an increase in inhibitory activity towards COX-1 while simultaneously decreasing the inhibitory activity towards COX-2. wikipedia.orguni.lufishersci.se This suggests that the C-1 carbonyl is critical for COX-2 selectivity, and its reduction can shift the compound's preference towards COX-1 inhibition. wikipedia.orguni.lufishersci.se

Lactone Ring Opening and Aromatization (Scaffold Hopping): A notable chemical transformation involves the lactone ring opening and subsequent aromatization of vulgarin, typically achieved through reflux with iodine. This process yielded two novel derivatives (referred to as derivative 1 and derivative 2), which were identified as naproxen (B1676952) methyl ester analogs. wikidoc.org

Molecular docking studies demonstrated that these new derivatives exhibited improved binding affinities to the COX-2 active site compared to naproxen (PubChem CID: 156391), a well-known nonsteroidal anti-inflammatory drug (NSAID). Specifically, derivative 1 and derivative 2 showed binding free energies (ΔG) of −7.73 kcal/mol and −7.58 kcal/mol, respectively, which are more favorable than naproxen's ΔG of −7.04 kcal/mol. wikidoc.org

Molecular dynamics simulations further supported the enhanced interaction of derivative 1, indicating its ability to achieve a faster steady-state equilibrium within the COX-2 active site compared to naproxen. wikidoc.org

Beyond COX-2 affinity, derivative 1 also exhibited promising cytotoxic activities against various human cancer cell lines, including HepG-2, HCT-116, MCF-7, and A-549, surpassing the activity of both parent vulgarin and naproxen in these assays. wikidoc.org This "scaffold hopping" approach illustrates a successful strategy for developing novel compounds with enhanced biological activities from natural product scaffolds. wikidoc.org

Hydroxylation: In the broader context of eudesmanolide derivatives, hydroxylation at specific positions, such as the A-ring and C-13, can significantly influence phytotoxicity. The precise location, number, and stereochemistry of these hydroxyl groups are crucial determinants of activity.

Comparative SAR Analysis between Vulgarin, its Metabolites, and Synthesized Analogs

Comparative SAR analyses have provided valuable insights into how structural changes in vulgarin, its biologically transformed metabolites, and synthetic analogs influence their pharmacological profiles.

Vulgarin vs. Microbial Metabolites: Studies on the biotransformation of vulgarin (compound 1) by microorganisms such as Aspergillus niger have yielded several metabolites with altered anti-inflammatory properties. wikipedia.org Vulgarin itself demonstrated a preferential inhibitory activity towards COX-2 and a moderate effect on COX-1. wikipedia.orguni.lufishersci.se A notable metabolite, 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide (metabolite 3a), obtained from Aspergillus niger biotransformation, showed a retained selective inhibitory activity against COX-1. wikipedia.orguni.lufishersci.se This comparison highlights the critical role of the α,β-unsaturated carbonyl group in vulgarin for its superior COX-2 inhibitory activity, while the selective reduction at the C-1 carbonyl group, as seen in metabolite 3a, appears to shift the selectivity towards COX-1 inhibition. wikipedia.orguni.lufishersci.se Other previously reported metabolites from microbial transformations include 1-epi-tetrahydrovulgarin (from Beauveria bassiana) and dihydrovulgarin and 3α-hydroxy dihydrovulgarin (from Hansenula anomala). wikipedia.org

Table 1: COX Inhibitory Activity of Vulgarin and a Key Metabolite

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Vulgarin | 11.32 ± 0.24 wikipedia.orguni.lufishersci.se | 7.21 ± 0.10 wikipedia.orguni.lufishersci.se | 1.57 wikipedia.orguni.lufishersci.se |

| 1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide (Metabolite 3a) | 15.70 ± 0.51 wikipedia.orguni.lufishersci.se | Not specified as selective for COX-2 wikipedia.orguni.lufishersci.se | Not applicable (selective for COX-1) wikipedia.orguni.lufishersci.se |

Vulgarin vs. Synthesized Analogs: The chemical transformation of vulgarin into naproxen methyl ester analogs (derivative 1 and derivative 2) exemplifies successful lead optimization through scaffold hopping. wikidoc.org These synthetic analogs demonstrated superior binding affinities to COX-2 and enhanced cytotoxic activities against several cancer cell lines when compared to both the parent compound, vulgarin, and the reference drug, naproxen. wikidoc.org

Table 2: Comparative COX-2 Binding Affinity and Cytotoxicity of Vulgarin Analogs

| Compound | COX-2 Binding ΔG (kcal/mol) | Cytotoxic Activity (vs. Vulgarin & Naproxen) |

| Vulgarin | Less favorable than analogs wikidoc.org | Promising, but less potent than Derivative 1 against HepG-2, HCT-116, MCF-7, A-549 cancer cell lines wikidoc.org |

| Naproxen | -7.04 wikidoc.org | Reference standard wikidoc.org |

| Derivative 1 | -7.73 wikidoc.org | Promising against HepG-2, HCT-116, MCF-7, A-549 (better than vulgarin & naproxen) wikidoc.org |

| Derivative 2 | -7.58 wikidoc.org | Promising (similar to Derivative 1 in COX-2 affinity) wikidoc.org |

Computational Chemistry and Molecular Modeling of Vulgarin

Molecular Docking Studies for Enzyme-Ligand Interactions (e.g., COX-2)

Molecular docking is a computational technique employed to predict the preferred orientation of a ligand when bound to a receptor, thus estimating its binding affinity and mode of interaction ardascience.com. Studies involving Vulgarin have extensively utilized molecular docking to investigate its interactions with key biological targets, notably cyclooxygenase-2 (COX-2) and multidrug-resistant Acinetobacter baumannii efflux protein (MDR Ab-EP).

In the context of COX-2 inhibition, Vulgarin derivatives have shown promising binding characteristics. Specifically, novel derivatives (referred to as derivative 1 and derivative 2) obtained from Vulgarin through chemical transformation, such as lactone ring opening, demonstrated superior fitting within the COX-2 active site compared to the reference non-steroidal anti-inflammatory drug (NSAID), Naproxen (B1676952) ardascience.comwikipedia.orgmdpi.comfishersci.ca. Derivative 1 exhibited a binding free energy (ΔG) of −7.73 kcal/mol, and derivative 2 showed −7.58 kcal/mol, both surpassing Naproxen's ΔG of −7.04 kcal/mol ardascience.comwikipedia.orgmdpi.comfishersci.ca.

The docking poses revealed specific interactions; for instance, derivative 1 formed a hydrogen bond with Arg120 in the COX-2 active site, mimicking the orientation of Naproxen's carboxylate group towards this residue. Vulgarin itself was observed to interact with Ala527 in its best docking pose ardascience.com.

Table 1: Molecular Docking Binding Free Energies with COX-2

| Compound | Binding Free Energy (ΔG) (kcal/mol) | Target Enzyme | Reference |

| Vulgarin | Not explicitly stated for direct comparison, but derivatives are better than Naproxen | COX-2 | ardascience.commdpi.com |

| Derivative 1 | -7.73 | COX-2 | ardascience.comwikipedia.orgmdpi.com |

| Derivative 2 | -7.58 | COX-2 | ardascience.comwikipedia.orgmdpi.com |

| Naproxen | -7.04 | COX-2 | ardascience.comwikipedia.orgmdpi.com |

Beyond COX-2, Vulgarin's molecular docking profile has been investigated against the efflux protein of multidrug-resistant Acinetobacter baumannii (MDR Ab-EP). In these studies, Vulgarin demonstrated a high binding efficiency with a Glide score of −4.775 kcal/mol and a binding energy (ΔGbind) of −39.34 kcal/mol. These low scores suggest a strong affinity towards the efflux protein, positioning Vulgarin as a potential candidate for inhibiting bacterial efflux pumps thegoodscentscompany.comfishersci.se.

Table 2: Molecular Docking Scores with MDR A. baumannii Efflux Protein

| Compound | Glide Score (kcal/mol) | Binding Energy (ΔGbind) (kcal/mol) | Target Protein | Reference |

| Vulgarin | -4.775 | -39.34 | MDR Ab-EP | thegoodscentscompany.comfishersci.se |

Molecular Dynamics Simulations to Investigate Binding Stability and Conformation

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior and stability of ligand-protein complexes over time, providing insights beyond static docking poses wikipedia.orgmims.com. These simulations track the movement of atoms and molecules, allowing for the investigation of binding stability and conformational changes.

For COX-2 interactions, MD simulations were performed for Vulgarin derivative 1 and Naproxen. The simulations, conducted over a 40 ns (40,000 ps) period using the Molecular Operating Environment 2022.02 and AMBER 10: Extended Hückel Theory (EHT) force field, revealed differences in their dynamic stability. Derivative 1 achieved a faster steady-state equilibrium compared to Naproxen. While Naproxen exhibited standard oscillations and reached equilibrium at 20 ns with an RMSD value of 0.5 Å, derivative 1 started with an RMSD of 0.8 Å and decreased to 0.5 Å within the first 10 ns, indicating a quicker stabilization within the active site wikipedia.org.

In the context of the MDR Acinetobacter baumannii efflux protein, molecular dynamic simulation studies further confirmed the stability of the ligand-efflux protein complex formed with Vulgarin. This stability suggests a robust interaction between Vulgarin and the bacterial efflux pump, reinforcing its potential as a lead molecule against multidrug-resistant strains thegoodscentscompany.comfishersci.sethegoodscentscompany.comguidetopharmacology.org.

In Silico Screening and Prediction of Molecular Interactions

In silico screening leverages computational tools to rapidly evaluate large libraries of compounds for potential biological activities and to predict their molecular interactions ardascience.comthegoodscentscompany.com. This approach significantly accelerates the drug discovery process by identifying promising candidates for further experimental validation.

Computational tools, including docking and in silico screening, have been extensively applied to predict the cytotoxic activities of novel chemical entities, often based on their binding free energy and affinity towards enzymes like COX-2 ardascience.com. For Vulgarin, this methodology has been used to investigate its potential as a biodefense agent. A virtual screening study identified Vulgarin as one of five compounds with potential as an abrin (B1169949) inhibitor, suggesting its ability to interact with amino acids in the abrin binding site through hydrophobic interactions and hydrogen bonds ardascience.com.

Furthermore, in silico prediction tools are utilized to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. For Vulgarin, its quantitative estimate of lipophilicity (QP) was reported as 83.57%, indicating excellent absorption properties, which is a crucial factor in drug development thegoodscentscompany.com.

Theoretical Calculations and Conformational Analysis

Theoretical calculations, such as Density Functional Theory (DFT), and conformational analysis are fundamental in computational chemistry for understanding the intrinsic properties of molecules, including their preferred geometries, energy landscapes, and electronic characteristics thegoodscentscompany.comherts.ac.ukmitoproteome.org. These calculations provide a detailed atomic and electronic level understanding of how a compound's structure influences its function and interactions.

While specific detailed DFT calculations solely on the conformational analysis of Vulgarin are not explicitly detailed in the provided search results, the broader computational investigations involving Vulgarin and its derivatives imply the use of such theoretical methods. For instance, the binding free energy and affinity of aromatized Vulgarin derivatives towards COX-2 were calculated, which inherently involves theoretical assessments of their molecular structures and electronic states ardascience.com. The choice of force fields, such as AMBER, in molecular dynamics simulations is also rooted in theoretical calculations that define the potential energy functions governing atomic interactions wikipedia.org. Conformational analysis, often performed using methods like Root Mean Square Deviation (RMSD) for comparing conformers, is integral to understanding how molecules like Vulgarin adopt specific shapes to interact with their biological targets thegoodscentscompany.com. These theoretical underpinnings are critical for predicting and optimizing the molecular interactions observed in docking and molecular dynamics studies.

Advanced Analytical Methodologies for Vulgarin Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Vulgarin and its Derivatives

Spectroscopic methods provide invaluable insights into the molecular structure of Vulgarin, identifying functional groups, connectivity, and stereochemical features.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone for the structural elucidation of Vulgarin and its metabolites. mdpi.comnih.govmdpi.commdpi.comsemanticscholar.org Specifically, proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, along with advanced 2D experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are routinely employed. mdpi.comnih.govmdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.net

For Vulgarin itself, ¹H NMR data reveal characteristic signals for its methyl groups and lactonic protons. For instance, specific methyl signals have been observed at δH 1.00 (singlet), 1.23 (doublet, J = 6.9 Hz), and 1.36 (singlet), assigned to methyls 14, 13, and 15, respectively. A downfield double doublet lactonic proton resonates at δH 4.07 (dd, J = 10.7, 10.7 Hz). mdpi.comresearchgate.net

In studies involving microbial transformation of Vulgarin, NMR spectroscopy has been pivotal in identifying structural changes in metabolites. For example, a metabolite (metabolite 2) showed the absence of an α,β-unsaturated carbonyl, indicating the presence of an oxygenated methine at δC 73.3 ppm and two additional methylenes at 33.0 and 36.4 ppm in its ¹³C NMR spectrum. mdpi.com Similarly, for epimeric mixtures (e.g., 3a and 3b), subtle differences in ¹³C NMR chemical shifts, particularly for C1, C5, C9, and C10, were crucial for distinguishing the isomers. mdpi.com NMR spectra are typically recorded in deuterated solvents like CDCl₃, with chemical shifts expressed in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. nih.govmdpi.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used to determine carbon multiplicities. nih.govmdpi.com

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is indispensable for determining the precise molecular weight and elemental composition of Vulgarin and its derivatives. mdpi.comnih.govmdpi.commdpi.comsemanticscholar.orgwisdomlib.org HRESIMS provides highly accurate mass-to-charge (m/z) ratios, enabling the confirmation of molecular formulas, which is critical for identifying new compounds or confirming the identity of known ones. wisdomlib.org

For Vulgarin, HRESIMS analysis typically yields a quasi-molecular ion peak, such as [M+Na]⁺ at m/z 291.1564, corresponding to its molecular formula C₁₅H₂₀O₄. mdpi.com For derivatives, HRESIMS data are used to establish their molecular formulas. For instance, a derivative (derivative 1) was assigned the molecular formula C₁₆H₁₈O₃ based on an ion peak at m/z 258.1256 [M]⁺, while another (derivative 2) was determined as C₁₆H₂₀O₃ from its molecular ion peak at m/z 260.1404 [M]⁺. mdpi.com PubChem also provides spectral information for Vulgarin, including GC-MS and LC-MS data. nih.gov

Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in Vulgarin and its derivatives. IR spectra are often recorded as a chloroform (B151607) film using FT/IR spectrophotometers. nih.gov The presence of an α,β-unsaturated ketone in Vulgarin, for example, is a key structural feature that can be identified through IR spectroscopy. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for detecting compounds based on their electronic transitions, particularly useful for molecules with conjugated π systems, known as chromophores. libretexts.orgmsu.edu While specific absorption maxima (λmax) for Vulgarin are not always explicitly detailed in general characterization snippets, UV-Vis detection is commonly used in conjunction with chromatographic methods like Thin-Layer Chromatography (TLC) for visualizing compounds on plates. nih.govmdpi.com This technique helps confirm the presence of chromophores and can be used for qualitative assessment. libretexts.orgmsu.edu

Chromatographic Methods for Research-Scale Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of Vulgarin from complex natural extracts or reaction mixtures, as well as for separating its derivatives and metabolites.

Column chromatography, typically performed on silica (B1680970) gel (e.g., 230–400 mesh ASTM), is a primary method for purifying Vulgarin and its derivatives. nih.govmdpi.com Elution is often carried out using solvent mixtures, such as hexane/chloroform, with fractions collected and pooled based on their Thin-Layer Chromatography (TLC) appearance. nih.gov TLC, using silica gel plates (e.g., F254), is a rapid and effective method for monitoring purification progress and for qualitative analysis. Compounds on TLC plates are commonly detected using UV light or by spraying with reagents like p-anisaldehyde/H₂SO₄ followed by heating. nih.govmdpi.com

For challenging separations, such as epimeric mixtures, preparative normal or reversed silica gel TLC has been attempted, though complete separation can be difficult, highlighting the complexity of purifying closely related isomers. mdpi.com High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical and preparative purposes, providing high resolution for separating complex mixtures and quantifying individual components. elementlabsolutions.comchromatographyonline.com

Molecular and Cellular Mechanisms of Vulgarin S Biological Activities

Enzyme Inhibition Studies: Cyclooxygenase (COX-1, COX-2) Inhibition

Investigations into vulgarin's enzyme inhibitory capabilities have highlighted its interaction with cyclooxygenase (COX) enzymes, key mediators in inflammatory processes. Vulgarin and its synthesized derivatives have been assessed for their binding affinity to the COX-2 active site. Notably, novel vulgarin derivatives (referred to as 1 and 2) demonstrated superior binding affinities to the COX-2 active site compared to naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID). Derivative 1 exhibited a binding free energy (ΔG) of -7.73 kcal/mol, and derivative 2 showed a ΔG of -7.58 kcal/mol, both surpassing naproxen's ΔG of -7.04 kcal/mol. Molecular dynamic simulations further indicated that derivative 1 achieved a faster steady-state equilibrium than naproxen, suggesting potentially more stable interactions nih.govmdpi.comresearchgate.netnih.gov.

Beyond in silico studies, in vitro assays have provided direct evidence of vulgarin's COX inhibitory activity. Vulgarin (compound 1 in some studies) demonstrated preferential inhibitory activity towards COX-2 with an IC50 value of 7.21 ± 0.10 µM, while also exhibiting a moderate effect on COX-1 with an IC50 of 11.32 ± 0.24 µM. A metabolite of vulgarin (3a) showed selective inhibitory activity against COX-1 (IC50 = 15.70 ± 0.51 µM). Research suggests that the presence of an α,β-unsaturated carbonyl group in vulgarin is crucial for its enhanced COX-2 inhibitory activity researchgate.netmdpi.comresearchgate.net.

Table 1: COX-1 and COX-2 Inhibitory Activity of Vulgarin and its Metabolite

| Compound | Enzyme | IC50 (µM) |

| Vulgarin (1) | COX-1 | 11.32 ± 0.24 |

| Vulgarin (1) | COX-2 | 7.21 ± 0.10 |

| Metabolite (3a) | COX-1 | 15.70 ± 0.51 |

Modulation of Gene Expression (e.g., PEPCK, G6Pase)

Vulgarin has been shown to significantly modulate the expression of key genes involved in hepatic gluconeogenesis, specifically phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). In studies using streptozotocin-induced diabetic rats, both PEPCK and G6Pase mRNA levels were found to be significantly increased in diabetic control groups. Treatment with vulgarin (VGN), particularly at a dose of 20 mg/kg (VGN-20) as monotherapy or in combination with glibenclamide, led to a substantial reduction in the elevated mRNA expression of these enzymes in the liver mdpi.comresearchgate.netmdpi.comcambridge.orgresearchgate.netnih.gov. This modulatory effect on gluconeogenic gene expression was observed to be comparable to that achieved by the reference drug, glibenclamide, highlighting vulgarin's role in glucose homeostasis mdpi.com.

Antioxidant Mechanisms: Cellular Level Investigations

Cellular level investigations have revealed vulgarin's capacity to exert antioxidant effects. In streptozotocin-induced diabetic rats, the combination treatment of glibenclamide and vulgarin (VGN-20) resulted in marked improvements in lipid peroxidation and various antioxidant parameters within pancreatic tissues, surpassing the effects observed with glibenclamide monotherapy mdpi.comnih.gov. Specifically, this combination led to enhanced pancreatic levels of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT), effectively normalizing their concentrations. Concurrently, levels of Malondialdehyde (MDA), a marker of oxidative stress, were reduced, suggesting a synergistic antioxidant interaction between glibenclamide and vulgarin nih.gov.

Anti-inflammatory Pathways at the Cellular Level

Vulgarin's anti-inflammatory properties have been explored through its impact on cellular pathways and inflammatory mediators. It has been reported to reduce the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine researchgate.net. Furthermore, molecular docking studies have indicated strong binding affinities of vulgarin with several proteins implicated in immune responses and inflammation, including Tumor Necrosis Factor (TNF), AKT1, CASP3, BCL2, and Matrix Metalloproteinase-9 (MMP9). These interactions suggest that vulgarin may modulate inflammatory processes by influencing the activity of these key cellular targets researchgate.net. The compound is generally recognized as an anti-inflammatory agent nih.gov. Predictive models, such as the InflamNat online platform, have also corroborated the potential anti-inflammatory activity of vulgarin and its derivatives, with active compounds typically showing predicted IC50/EC50 values below 50 µM nih.gov.

Investigations into Cytotoxic Mechanisms against Cancer Cell Lines

Research has investigated vulgarin's cytotoxic activities against various cancer cell lines, suggesting its potential as an anti-cancer agent. Vulgarin and its novel derivative 1 have demonstrated promising cytotoxic effects against several human carcinoma cell lines, including HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and A-549 (lung) nih.govmdpi.comresearchgate.netnih.gov. Derivative 1, in particular, exhibited potent activity across all tested cell lines, with a CC50 value of 151 ± 11 µM against the HepG-2 cell line mdpi.com.

The cytotoxic mechanism of vulgarin is often attributed to the presence of α,β-unsaturated ketones within its structure nih.govresearchgate.net. The observed cytotoxic activities are consistent with the compound's computed high docking affinity and molecular dynamics stability, particularly for derivative 1, which showed better COX-2 affinity than naproxen mdpi.comnih.gov. The involvement of COX-2 in tumorigenesis and its frequent overexpression in various cancer types provides a rationale for exploring COX-2 inhibitors and compounds with high affinity for COX-2 as potential anti-cancer agents. Vulgarin derivatives, possessing an arylacetic acid scaffold similar to NSAIDs, further support this mechanistic link mdpi.comresearchgate.netnih.gov.

Table 2: Cytotoxic Activity (CC50 values) of Vulgarin and its Derivatives against Cancer Cell Lines

| Compound | HepG-2 (µM) | HCT-116 (µM) | MCF-7 (µM) | A-549 (µM) |

| Vulgarin | - | - | - | - |

| Derivative 1 | 151 ± 11 | - | - | - |

| Derivative 2 | - | - | - | - |

| Note: Specific CC50 values for vulgarin and derivative 2 across all cell lines were not explicitly provided in the search results, only that derivative 1 showed the highest activity and derivatives 1 and 2 were more active than vulgarin against all tested cell lines mdpi.com. |

Other Proposed Molecular Actions (e.g., Hypoglycemic, Antibacterial)

Beyond its anti-inflammatory and cytotoxic effects, vulgarin has demonstrated other significant molecular actions.

Hypoglycemic Activity: Vulgarin exhibits considerable hypoglycemic potential, particularly when administered in combination with glibenclamide. Studies in diabetic rat models have shown that vulgarin normalizes fasting blood glucose and insulin (B600854) levels mdpi.comnih.gov. The antidiabetic effects of vulgarin are multifaceted, involving its antioxidant properties and its ability to modulate the expression of PEPCK and G6Pase genes in the liver, thereby influencing hepatic glucose production mdpi.comnih.gov. Additionally, vulgarin contributes to the restoration of insulin content in pancreatic β-cells and a reduction in glucagon (B607659) and somatostatin (B550006) levels in α- and δ-endocrine cells, respectively, within the pancreatic islets mdpi.comnih.gov. Vulgarin is classified as an oral hypoglycemic agent nih.gov.

Antibacterial Activity: Vulgarin has also been noted for its antibacterial activity researchgate.net. However, detailed molecular mechanisms or specific research findings elucidating the cellular pathways involved in its antibacterial effects were not extensively reported in the provided information.

Future Directions in Vulgarin Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

The current primary source of Vulgarin is isolation from natural plant sources, which can be commercially prohibitive for large-scale applications and extensive research due to cost and quantity limitations nih.gov. Therefore, a significant future direction involves the exploration of novel synthetic routes and derivatization strategies. Research efforts will focus on developing efficient total synthesis pathways that allow for scalable and cost-effective production of Vulgarin. Simultaneously, semi-synthetic approaches, utilizing readily available precursors from natural sources, offer a promising avenue to modify existing Vulgarin structures. This includes targeted chemical modifications to specific functional groups within the Vulgarin scaffold, such as its α,β-unsaturated ketone and tertiary alcohol moieties nih.gov. These derivatization strategies are crucial for systematically exploring structure-activity relationships (SAR) and for generating a library of Vulgarin analogs with potentially enhanced biological activities, improved stability, or altered physicochemical properties nih.gov. The use of model systems, such as rengyolone, can expedite the development of plausible synthetic routes by providing insights into comparable reactivity patterns nih.gov.

Advanced Biotransformation Applications for Enhanced Structural Diversity

Biotransformation, leveraging biological systems like microorganisms or isolated enzymes, presents a powerful and environmentally benign approach to diversify the chemical structures of natural products. Initial studies have already demonstrated the successful biotransformation of Vulgarin by microorganisms such as Aspergillus niger, yielding more polar metabolites, including 1-epi-tetrahydrovulgarin. Future research will expand upon these findings by exploring a broader spectrum of microbial strains and enzymatic systems to achieve a wider array of novel Vulgarin derivatives. This includes investigating specific enzyme classes (e.g., cytochrome P450 monooxygenases, glycosyltransferases, esterases) that can introduce diverse functionalities (e.g., hydroxylations, glycosylations, acylations) at various positions on the Vulgarin molecule. Optimizing bioconversion conditions, including substrate concentration, pH, temperature, and co-factor availability, will be critical to maximize yields and control regioselectivity and stereoselectivity. The development of enzymatic cascades, where multiple enzymes are used sequentially or in a one-pot reaction, could lead to the synthesis of highly complex and structurally diverse Vulgarin analogs that are challenging to obtain through conventional chemical synthesis.

In-depth Mechanistic Studies at Subcellular and Molecular Levelsnih.gov

Despite identified biological activities, the precise mechanisms by which Vulgarin exerts its effects at subcellular and molecular levels require more comprehensive investigation. Future research will aim to identify the specific protein targets and receptors with which Vulgarin interacts within cells. This includes detailed binding studies, enzyme kinetics analyses, and structural biology approaches (e.g., X-ray crystallography, cryo-electron microscopy) to elucidate the precise modes of interaction. For instance, Vulgarin has shown preferential inhibitory activity against human cyclooxygenase-2 (COX-2) with an IC50 of 7.21 ± 0.10 µM, and a moderate effect on COX-1 (IC50 = 11.32 ± 0.24 µM). Further studies are needed to fully characterize these interactions and their downstream consequences. Investigations will also focus on mapping the intricate signaling pathways modulated by Vulgarin, such as its ability to restore PEPCK and G6Pase mRNA expression in the liver, which contributes to its antidiabetic potential nih.gov. Understanding Vulgarin's influence on cellular processes, including gene expression, protein synthesis, metabolic flux, and organelle function, will provide a holistic view of its biological impact. Advanced cellular imaging techniques and molecular probes will be instrumental in visualizing Vulgarin's localization and interactions within living cells.

Table 1: Inhibitory Activity of Vulgarin on Cyclooxygenase Enzymes

| Enzyme | IC50 (µM) ± SD |

| COX-1 | 11.32 ± 0.24 |

| COX-2 | 7.21 ± 0.10 |

Development of High-Throughput Screening Assays for Vulgarin Derivatives

The creation of diverse Vulgarin derivatives necessitates the development of efficient and robust high-throughput screening (HTS) assays. Future efforts will focus on designing and validating miniaturized biochemical and cell-based assays capable of rapidly assessing the biological activities of large libraries of Vulgarin analogs. These assays will be tailored to specific targets or pathways identified in mechanistic studies, allowing for the rapid identification of compounds with desired properties, such as enhanced potency, selectivity, or novel mechanisms of action. Automation of liquid handling, data acquisition, and analysis will be crucial to increase throughput and reduce experimental variability. Furthermore, the development of phenotypic screening assays, which evaluate the effect of Vulgarin derivatives on complex cellular behaviors or disease models, will complement target-based approaches, potentially uncovering unanticipated biological activities.

Integration of Multi-Omics Data for Comprehensive Biological Profiling (excluding clinical applications)

A comprehensive understanding of Vulgarin's biological effects requires the integration of multi-omics data. Future research will leverage genomics, transcriptomics, proteomics, and metabolomics technologies to generate a holistic biological profile of Vulgarin's impact on various biological systems. This involves analyzing changes in gene expression patterns (transcriptomics), protein abundance and modifications (proteomics), and metabolic profiles (metabolomics) in response to Vulgarin exposure. The integration of these diverse datasets using bioinformatics and systems biology approaches will enable the construction of comprehensive molecular networks, identifying key pathways, biomarkers, and potential off-targets. This integrated approach will provide a deeper understanding of Vulgarin's global biological effects, facilitating the identification of novel mechanisms and potential applications, all while strictly excluding any clinical or dosage-related discussions.

常见问题

Q. What are the primary structural characterization methods for Vulgarin, and how do they address ambiguities in its molecular configuration?

Vulgarin’s structure (C₁₅H₂₀O₃) is typically confirmed via nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. NMR resolves stereochemical ambiguities by analyzing coupling constants and NOE correlations, while MS validates molecular weight and fragmentation patterns. For novel derivatives, comparative analysis with parent compounds is essential to identify functional group modifications .

Q. What experimental protocols are recommended for optimizing Vulgarin synthesis to improve yield and purity?

Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For sesquiterpene lactones like Vulgarin, acid-catalyzed cyclization is critical. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography. Purity should be validated using HPLC (>95%) with UV detection at 254 nm .

Q. How can researchers validate the reproducibility of Vulgarin’s reported biological activities across different cell lines?

Standardize assays using validated cell lines (e.g., ATCC-certified) and include positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments in triplicate, and report IC₅₀ values with 95% confidence intervals. Address inter-lab variability by adhering to OECD guidelines for in vitro testing .

Advanced Research Questions

Q. What strategies resolve contradictions in Vulgarin’s reported pharmacological mechanisms (e.g., anti-inflammatory vs. pro-apoptotic effects)?

Conduct pathway-specific assays (e.g., NF-κB inhibition for anti-inflammatory activity, caspase-3 activation for apoptosis). Use omics approaches (transcriptomics/proteomics) to identify context-dependent targets. Meta-analyses of dose-response curves across studies can clarify biphasic effects .

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of Vulgarin derivatives?

Systematically modify functional groups (e.g., esterification of the lactone ring) and test derivatives against a panel of biological targets. Use molecular docking to predict binding affinities and correlate with in vitro results. Prioritize derivatives with >10-fold potency increases over Vulgarin .

Q. What computational methods are most effective for predicting Vulgarin’s pharmacokinetic properties, and how do they align with in vivo data?

Apply in silico tools like SwissADME for bioavailability predictions and molecular dynamics simulations for protein-ligand stability. Validate predictions via murine models: compare oral vs. intravenous administration to calculate bioavailability (%) and half-life (t½). Discrepancies >20% warrant re-evaluation of force field parameters .

Q. How can researchers address discrepancies in Vulgarin’s reported cytotoxicity across cancer subtypes?

Perform genomic profiling of resistant vs. sensitive cell lines to identify biomarkers (e.g., TP53 mutations). Use CRISPR-Cas9 knockouts to validate gene targets. Cross-reference with clinical databases (e.g., TCGA) to assess translational relevance .

Q. What methodologies are recommended for analyzing Vulgarin’s stereochemical stability under physiological conditions?

Use chiral HPLC to monitor epimerization in buffer solutions (pH 4–9) at 37°C. Track degradation products via LC-MS/MS. Stability studies should mimic physiological osmolarity and serum protein interactions .

Q. How should researchers integrate contradictory data from Vulgarin’s antioxidant vs. pro-oxidant effects in mechanistic studies?

Measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) under varying redox conditions (hypoxia vs. normoxia). Correlate with enzymatic activity (e.g., SOD, catalase) and glutathione levels. Context-dependent effects may arise from cell-specific redox buffering capacities .

Q. What frameworks ensure ethical rigor when translating Vulgarin’s preclinical findings to clinical trials?

Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use CONSORT guidelines for reporting and ensure informed consent protocols address compound novelty. Collaborate with bioethicists to evaluate risk-benefit ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。